2-Chloro-5-methoxybenzenethiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methoxybenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-9-5-2-3-6(8)7(10)4-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMQMZONISRXFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Chloro 5 Methoxybenzenethiol
Established Laboratory-Scale Synthesis Routes
Regioselective Halogenation Approaches
A primary and direct method for synthesizing 2-chloro-5-methoxybenzenethiol involves the regioselective chlorination of 5-methoxybenzenethiol. This approach is favored for its atom economy and straightforwardness.
The direct chlorination of 5-methoxybenzenethiol is a common route to obtain the desired product. This electrophilic aromatic substitution reaction introduces a chlorine atom onto the benzene (B151609) ring. The methoxy (B1213986) group (-OCH3) and the thiol group (-SH) are both ortho-, para-directing groups. However, the position of the incoming chloro group is influenced by the steric hindrance and the activating strength of these substituents.
Common chlorinating agents for this transformation include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction mechanism typically involves the generation of an electrophilic chlorine species that attacks the electron-rich aromatic ring.
For instance, the reaction of 5-methoxybenzenethiol with thionyl chloride would proceed as follows:
C₇H₈OS + SOCl₂ → C₇H₇ClOS + SO₂ + HCl
Achieving high regioselectivity and yield is a critical aspect of this synthetic approach. The formation of isomeric byproducts, such as dichlorinated products or the undesired regioisomer, can occur. Therefore, careful optimization of reaction conditions is necessary.
Several factors can be adjusted to improve the outcome of the reaction:
Solvent: The choice of solvent can influence the reactivity and selectivity. Polar aprotic solvents are often employed.
Temperature: Controlling the reaction temperature is crucial. Lower temperatures generally favor higher selectivity by minimizing the formation of byproducts.
Catalyst: Lewis acid catalysts, such as iron(III) chloride (FeCl₃), can be used to enhance the rate of chlorination. thieme-connect.com However, the catalyst loading must be carefully controlled to avoid over-chlorination.
Stoichiometry of the Chlorinating Agent: The molar ratio of the chlorinating agent to the substrate is a key parameter to control the degree of chlorination.
Recent research has explored the use of milder and more selective chlorinating agents to improve the process. For example, the use of N-chlorosuccinimide (NCS) in the presence of a catalyst has been investigated for the regioselective chlorination of activated aromatic compounds. thieme-connect.com
| Parameter | Condition | Effect on Yield and Selectivity |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Common, but can lead to byproducts. |
| Chlorinating Agent | Phosphorus Pentachloride (PCl₅) | Another common agent, similar in reactivity to SOCl₂. |
| Catalyst | Iron(III) Chloride (FeCl₃) | Can increase reaction rate, but may decrease selectivity if not controlled. thieme-connect.com |
| Temperature | Low (e.g., 0-25 °C) | Generally improves selectivity by reducing side reactions. |
| Solvent | Aprotic (e.g., Dichloromethane) | Provides a non-reactive medium for the reaction. |
Multi-Step Approaches from Precursor Molecules
In cases where direct chlorination of 5-methoxybenzenethiol is not ideal, multi-step synthetic routes starting from readily available precursors offer a viable alternative.
An alternative synthesis of this compound can be achieved through the reduction of the corresponding sulfonyl chloride, 2-chloro-5-methoxybenzenesulfonyl chloride. This method involves the initial preparation of the sulfonyl chloride followed by a reduction step.
The synthesis of the sulfonyl chloride can be accomplished by the chlorosulfonation of 4-chloroanisole (B146269). The resulting 2-chloro-5-methoxybenzenesulfonyl chloride can then be reduced to the desired thiol using a suitable reducing agent, such as zinc dust in an acidic medium or other reducing agents like tin(II) chloride.
The general scheme for this route is as follows:
Chlorosulfonation: 4-chloroanisole is treated with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group.
Reduction: The isolated 2-chloro-5-methoxybenzenesulfonyl chloride is then reduced to form this compound.
This method allows for the regioselective introduction of the thiol group, as the position of the sulfonyl chloride group is determined by the directing effects of the substituents on the starting material.
| Reagent | Conditions | Product |
| 4-chloroanisole, Chlorosulfonic acid | Stirring, controlled temperature | 2-chloro-5-methoxybenzenesulfonyl chloride |
| 2-chloro-5-methoxybenzenesulfonyl chloride, Zinc/HCl | Acidic medium | This compound |
Another multi-step approach involves the synthesis and subsequent hydrolysis of a suitable benzoheterocyclic intermediate. For example, a benzothiazole (B30560) derivative can be synthesized and then cleaved to yield the target thiol.
One possible route starts with 2-amino-4-methoxyphenol. This precursor can be converted to a benzoxazole (B165842) derivative, which is then transformed into the corresponding benzothiazole. Finally, hydrolysis of the benzothiazole under basic or acidic conditions can yield this compound.
This strategy offers a high degree of control over the regiochemistry of the final product, as the substitution pattern is established early in the synthetic sequence. A reported synthesis involves the diazotization of 2-chloro-5-methoxyaniline, followed by reaction with potassium ethylxanthate (B89882) and subsequent saponification to yield the final product. prepchem.com
| Starting Material | Key Intermediate | Final Step |
| 2-chloro-5-methoxyaniline | Diazonium salt, then xanthate ester | Saponification and acidification |
Reduction of Corresponding Disulfide Analogues
The synthesis of this compound can be effectively achieved through the reduction of its corresponding disulfide, bis(2-chloro-5-methoxyphenyl) disulfide. This method is a common and reliable route for obtaining thiols, as disulfides are often stable, isolable precursors that are less susceptible to air oxidation than the target thiophenols. The easy interconversion between thiols and disulfides makes the latter a convenient source for the former. researchgate.net
The general transformation involves the cleavage of the sulfur-sulfur bond in the disulfide molecule. A variety of reducing agents can be employed for this purpose. While specific documented yields for the reduction of bis(2-chloro-5-methoxyphenyl) disulfide are not extensively detailed in readily available literature, the methodology is well-established for a wide range of aromatic disulfides.
Commonly used reducing systems include:
Sodium borohydride (B1222165) (NaBH₄): A versatile and relatively mild reducing agent for this transformation.
Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, used when milder reagents are ineffective.
Zinc dust in an acidic medium: A classic method for disulfide reduction.
Triphenylphosphine (PPh₃) in aqueous solvent mixtures: This reagent can selectively reduce the disulfide bond.
Principles of Green Chemistry in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is critical for developing sustainable and environmentally responsible chemical processes. This involves a shift towards methodologies that reduce waste, minimize energy consumption, and utilize less hazardous materials. psu.edu
Development of Environmentally Benign Reagents and Solvent Systems
A key focus of green synthesis is the replacement of traditional, often hazardous, reagents and volatile organic solvents with more benign alternatives. jmaterenvironsci.com For thiol synthesis, this includes several innovative approaches:
Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Efficient methods for the synthesis of related sulfur compounds, such as benzothiazole-2-thiols and benzoxazole-2-thiols, have been developed using water as the primary solvent. rsc.org An electrochemical oxidation of thiols to disulfides has also been demonstrated in water, showcasing its utility as a medium for reactions involving this functional group. rsc.org
Solvent-Free Reactions: Performing reactions under neat or solvent-free conditions represents a significant step towards green chemistry, as it eliminates solvent waste entirely. psu.edu Grinding techniques (mechanochemistry) have been used for the Michael addition of thiols to nitroolefins, yielding products in quantitative yields without the need for solvents or subsequent purification. psu.edu
Benign Oxidants and Catalysts: For reactions that may involve oxidation as a competing pathway (i.e., disulfide formation), the use of green oxidants like hydrogen peroxide (H₂O₂) is preferred over heavy metal-based reagents. researchgate.net The development of catalytic systems that can operate under mild conditions also contributes to the greenness of the process. jmaterenvironsci.com Copper-catalyzed syntheses of aryl thiols have been explored, though by-product formation can be a challenge. chemicalbook.comchemicalpapers.com
Implementation of Sustainable Process Designs (e.g., Continuous Flow Reactor Applications)
Sustainable process design aims to create synthetic routes that are not only environmentally friendly but also more efficient, safer, and scalable. Continuous flow chemistry has emerged as a powerful tool in this regard, offering significant advantages over traditional batch processing for thiol synthesis. mdpi.comrsc.org
The benefits of using continuous flow reactors include: mdpi.comrsc.org
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with highly reactive intermediates or exothermic reactions.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reactions and higher selectivity. mdpi.com
Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or by "numbering-up" (using multiple reactors in parallel), avoiding the complex challenges of scaling up batch reactions. mdpi.com
Reduced By-product Formation: The precise control over reaction parameters in a flow system can significantly minimize the formation of unwanted by-products. mdpi.com For thiol synthesis, this is particularly advantageous in reducing the oxidative formation of the corresponding disulfide, which is a common issue in batch reactions. mdpi.com
Automation and Integration: Flow systems can be automated for continuous production and integrated with in-line purification and analysis steps, streamlining the entire manufacturing process. nih.gov
An environmentally friendly electrochemical oxidation of thiols has been successfully carried out in a continuous-flow microreactor, demonstrating the synergy between green chemistry principles and sustainable process design. rsc.org
Comparative Analysis of Synthetic Efficiencies and Selectivities
Evaluation of Yields Across Different Synthetic Pathways
The yield of a reaction is a primary metric for evaluating its efficiency. Different synthetic strategies for producing substituted thiophenols show a wide range of reported yields. For example, a patented method for preparing various thiophenols via the reaction of sulfonamides with potassium formate (B1220265) reports yields between approximately 61% and 82%. google.com In contrast, modern catalytic methods for forming C-S bonds, such as a transition-metal-free reaction to produce thiol-functionalized allylic sulfonyl fluorides, can achieve yields as high as 99% under optimized conditions. researchgate.net
The following interactive table provides a comparative look at yields for the synthesis of various substituted thiophenols and related disulfide formation, illustrating the efficiencies of different approaches.
This data illustrates that while traditional methods provide moderate to good yields, modern synthetic protocols can achieve near-quantitative results. The competition between thiol and disulfide formation is also evident.
Control of Regioselectivity and Mitigation of By-product Formation
Achieving high selectivity is paramount for an efficient synthesis, as it simplifies purification and maximizes the conversion of starting materials into the desired product.
Regioselectivity: The control of substituent placement on the benzene ring is crucial. In the synthesis of this compound, regioselectivity is often pre-determined by the choice of starting material. For example, a synthesis starting from 2-chloro-5-methoxy-aniline inherently sets the correct substitution pattern for the final product. prepchem.com This approach bypasses the challenges of controlling regioselectivity during aromatic substitution reactions, which can sometimes be problematic. escholarship.org
By-product Mitigation: The primary by-product of concern in thiol synthesis is the corresponding disulfide, which forms readily through oxidation, often by atmospheric oxygen. researchgate.net Several strategies are employed to mitigate its formation:
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) minimizes contact with oxygen, thereby reducing oxidative coupling.
Continuous Flow Reactors: As previously mentioned, the rapid reaction times and controlled environment within a flow reactor can significantly suppress the formation of disulfide by-products compared to batch processes. mdpi.com
Electrochemical Control: Electrochemical methods offer precise control over the oxidative potential, allowing for selective reactions. It's possible to selectively oxidize thiols to disulfides, or further to sulfoxides and sulfones, simply by tuning the applied voltage, which demonstrates a high degree of control over potential side reactions. rsc.org
Catalyst Choice: The choice of catalyst can influence by-product formation. While copper catalysts are used for C-S bond formation, they can also promote the oxidation of thiols to disulfides, presenting a challenge that must be managed through careful control of reaction conditions. chemicalpapers.com
By carefully selecting starting materials and employing modern process control technologies, the synthesis of this compound can be optimized for high yield and exceptional purity.
Mechanistic Investigations and Reaction Pathways of 2 Chloro 5 Methoxybenzenethiol
Reactivity of the Thiol Group (-SH)
The thiol group is the primary site of reactivity in 2-Chloro-5-methoxybenzenethiol, participating in oxidative, reductive, and nucleophilic reactions.
The sulfur atom in the thiol group can exist in various oxidation states, leading to the formation of several key functional groups.
The thiol group of this compound can be oxidized to form sulfonic acids or sulfoxides. The specific product obtained often depends on the oxidizing agent used and the reaction conditions. For instance, strong oxidizing agents will typically lead to the formation of the corresponding sulfonic acid, 2-chloro-5-methoxybenzenesulfonic acid. Milder oxidation can yield the sulfoxide.
The synthesis of sulfoxides can also be achieved through methods such as visible-light-driven silver-catalyzed reactions. doi.org Another approach involves the oxidation of a thiol intermediate to a sulfonyl chloride using chlorine gas in aqueous HCl, which can then be converted to other sulfonic acid derivatives like sulfonamides. For example, 2-Chloro-5-methoxybenzenesulfonamide has been synthesized and is a known derivative. nih.gov
Table 1: Oxidative Products of this compound
| Product Name | Chemical Formula | Key Synthesis Method |
|---|---|---|
| 2-Chloro-5-methoxybenzenesulfonic acid | C₇H₇ClO₄S | Oxidation of the thiol group with a strong oxidizing agent |
| 2-Chloro-5-methoxybenzenesulfoxide | C₇H₇ClO₂S | Milder oxidation of the thiol group |
| 2-Chloro-5-methoxybenzenesulfonyl chloride | C₇H₆Cl₂O₃S | Oxidation with chlorine gas in aqueous HCl |
| 2-Chloro-5-methoxybenzene-1-sulfonamide | C₇H₈ClNO₃S | From the corresponding sulfonyl chloride |
The oxidation of thiols to disulfides is a common transformation. tandfonline.comresearchgate.netresearchgate.net This process can proceed through radical-mediated pathways. The initial step often involves the formation of a thiyl radical (RS•). nih.gov These radicals can be generated through various means, including photochemical processes or by the action of other radical species. nih.govacs.org
Once formed, two thiyl radicals can combine to form a disulfide bond. This process is a key step in many biological systems and synthetic pathways. nih.govrsc.org
The superoxide (B77818) radical anion (O₂•⁻) can also play a crucial role in the oxidation of thiols. rsc.orgchemsoc.org.cn It can be generated, for example, through the reduction of molecular oxygen. rsc.orgresearchgate.net This radical anion can then interact with the thiol, leading to the formation of the disulfide. Mechanistic studies have shown that superoxide radical anions are involved in piezocatalytic oxidative coupling reactions. rsc.org
A novel and environmentally friendly method for the oxidative coupling of thiols to disulfides involves the use of piezoelectric materials and ball milling. researchgate.netrsc.org Mechanical agitation of a piezoelectric material like barium titanate (BaTiO₃) generates an electrical potential. researchgate.netrsc.org This energy conversion facilitates the reduction of molecular oxygen to a superoxide radical anion. researchgate.netrsc.org
This superoxide radical anion then initiates the oxidation of the thiol to a thiyl radical. rsc.org The subsequent combination of two thiyl radicals affords the corresponding disulfide in high yields and with short reaction times. rsc.orgrsc.org This solid-state mechanoredox strategy avoids the need for solvents and external catalysts, making it a green and efficient method for disulfide synthesis. researchgate.netrsc.org Studies have demonstrated the recyclability of the piezoelectric catalyst, further enhancing its sustainable nature. rsc.orgnih.gov
Table 2: Mechanistic Aspects of Disulfide Formation
| Intermediate/Species | Role in Disulfide Formation | Method of Generation |
|---|---|---|
| Thiyl Radical (RS•) | Key intermediate that dimerizes to form the disulfide bond. | Photochemical cleavage, electron transfer, reaction with other radicals. nih.govacs.org |
| Superoxide Radical Anion (O₂•⁻) | Initiates the oxidation of the thiol to a thiyl radical. | Reduction of molecular oxygen, often facilitated by piezoelectric materials or photocatalysts. rsc.orgchemsoc.org.cnresearchgate.net |
| Piezoelectric Material (e.g., BaTiO₃) | Converts mechanical energy into electrical energy to generate superoxide radical anions. researchgate.netrsc.org | Mechanical agitation via ball milling. rsc.org |
While the primary focus is often on the oxidation of the thiol group, the reverse reaction, the reduction of disulfides back to their corresponding thiols, is also a significant transformation. This can be achieved using various reducing agents. For instance, sulfinates and sulfoxides can be reduced to the corresponding thiols. rsc.org
The thiol group of this compound is nucleophilic and can participate in substitution and addition reactions. The sulfur atom possesses a lone pair of electrons that can attack electrophilic centers. evitachem.com This reactivity allows for the formation of thioethers through reaction with alkyl halides. evitachem.com
The aromatic ring itself can undergo nucleophilic aromatic substitution, although this is generally less common for this specific compound compared to the reactivity of the thiol group. google.com However, the presence of the electron-withdrawing chloro group and the electron-donating methoxy (B1213986) group influences the electron density of the aromatic ring, which can affect its reactivity in such transformations. evitachem.com
The thiol group can also participate in addition reactions. For instance, it can add across double bonds in a Michael-type addition. Furthermore, it can be involved in the synthesis of heterocyclic compounds like benzothiazoles and benzothiazepines. vulcanchem.comscirp.org
Nucleophilic Substitution and Addition Reactions
Reactivity with Electrophilic Carbonyl Centers (e.g., in Thioesterification Reactions)
Thioesters are important intermediates in organic synthesis and biochemistry. rsc.org The formation of thioesters from thiols often involves their reaction with activated carboxylic acid derivatives. In the context of this compound, its thiol group can act as a nucleophile, attacking electrophilic carbonyl centers to form thioesters.
A general method for the conversion of esters to thioesters under transition-metal-free conditions highlights the reactivity of aryl thiols. rsc.org While this compound was not the specific thiol used in all examples, the study demonstrates that electron-rich thiols are generally more reactive in these transformations. rsc.org The presence of the electron-donating methoxy group in this compound would enhance the nucleophilicity of the thiol group, favoring its attack on an ester's carbonyl carbon. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, where the thiolate anion adds to the carbonyl group, followed by the elimination of an alkoxide leaving group. rsc.org
Computational and experimental studies on thioesterification have provided insights into the C–O bond cleavage and C–S bond formation process. rsc.org These studies support a mechanism involving nucleophilic addition to the ester bond. rsc.org The reaction conditions, such as the choice of base and solvent, are crucial for optimizing the yield of the thioester product. rsc.org
Addition Reactions with Perfluorinated Alkenes (e.g., Perfluoroisobutene, Chlorotrifluoroethene)
The thiol group of this compound can participate in nucleophilic addition reactions with electron-deficient alkenes, such as perfluorinated alkenes. The high electrophilicity of the double bond in perfluoroalkenes, due to the strong electron-withdrawing effects of the fluorine atoms, makes them susceptible to attack by nucleophiles like thiols. researchgate.net
Studies on the reactions of various arylthiols with perfluoroisobutene (PFIB) and chlorotrifluoroethene (CTFE) in the presence of a base like potassium carbonate have been conducted. researchgate.netresearchgate.net For instance, the reaction of 2-methoxybenzenethiol (B42552) with PFIB yields both mono- and bis-vinyl substitution products. researchgate.netresearchgate.net Similarly, reactions with CTFE lead to addition products. researchgate.netresearchgate.net While these studies did not specifically use this compound, the observed reactivity patterns for methoxy-substituted arylthiols provide a strong basis for predicting its behavior. The electron-donating methoxy group would enhance the nucleophilicity of the thiol, facilitating its addition to the perfluorinated alkene. The reaction mechanism likely involves the formation of a thiolate anion in the presence of the base, which then acts as the nucleophile.
Table 1: Reactivity of Arylthiols with Perfluorinated Alkenes
| Arylthiol | Perfluorinated Alkene | Product(s) | Reference |
|---|---|---|---|
| Benzenethiol | Perfluoroisobutene (PFIB) | Ketene thioacetal | researchgate.net |
| 2-Methoxybenzenethiol | Perfluoroisobutene (PFIB) | Mono- and bis-vinyl species | researchgate.netresearchgate.net |
| Methoxy-substituted arylthiols | Chlorotrifluoroethene (CTFE) | Addition products | researchgate.netresearchgate.net |
Intramolecular Rearrangements (e.g., Nucleophile-Promoted S-Shift Reactions under Pummerer Conditions)
The Pummerer reaction traditionally involves the rearrangement of sulfoxides to α-acyloxy thioethers. nih.govucl.ac.uk However, variations of this reaction can lead to interesting intramolecular rearrangements. In the context of molecules containing a sulfinyl group, nucleophile-promoted S-shift reactions can occur under Pummerer-like conditions. beilstein-journals.org
Reactivity of the Aryl Halide Moiety (-Cl)
The chlorine atom on the aromatic ring of this compound introduces another site of reactivity, primarily through substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.compressbooks.pub In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), proceeding through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial for the reaction to occur and is enhanced by the presence of electron-withdrawing groups at the ortho and para positions to the leaving group. masterorganicchemistry.com
For this compound, the methoxy group is an electron-donating group, which would generally disfavor a classical SNAr reaction by destabilizing the negatively charged intermediate. However, the reactivity can be influenced by the nature of the nucleophile and the reaction conditions. Reactions of aryl halides with thiols can occur, but often require strong bases or polar aprotic solvents to proceed. dokumen.pub The reversibility of SNAr reactions has also been noted, particularly in the context of "sulfur dance" phenomena around arenes. cityu.edu.hk
Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed C-S Coupling)
Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-sulfur (C-S) bonds. nih.govresearchgate.net These reactions offer a milder and more general alternative to traditional SNAr reactions for the synthesis of aryl thioethers. In this context, the chloro group of this compound can be replaced by a variety of sulfur nucleophiles.
The catalytic cycle for palladium-catalyzed C-S coupling typically involves three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.
Transmetalation or Reaction with Thiolate: The palladium(II) intermediate reacts with a thiolate, which can be generated in situ from a thiol and a base.
Reductive Elimination: The aryl and thiolate ligands on the palladium center couple, forming the C-S bond and regenerating the palladium(0) catalyst. nih.gov
The choice of ligand for the palladium catalyst is critical for the success of the reaction, with various phosphine (B1218219) ligands being commonly employed. nih.govnsf.gov The reaction conditions, including the base and solvent, also play a significant role in the efficiency of the coupling process. researchgate.netthieme-connect.de
Table 2: Key Steps in Palladium-Catalyzed C-S Cross-Coupling
| Step | Description |
|---|---|
| Oxidative Addition | Pd(0) catalyst inserts into the Ar-Cl bond. |
| Transmetalation/Thiolate Reaction | The thiolate replaces the halide on the Pd(II) center. |
| Reductive Elimination | The Ar-S bond is formed, and the Pd(0) catalyst is regenerated. |
Electronic and Steric Effects of Substituents on Aromatic Ring Reactivity
The reactivity of the aromatic ring in this compound is significantly influenced by the electronic and steric properties of its substituents.
The methoxy group (-OCH3) is a strong electron-donating group due to its +M (mesomeric) effect, which outweighs its -I (inductive) effect. This electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions. This enhanced electron density makes the ring more susceptible to electrophilic aromatic substitution, although this is not the focus of the outlined reactivity. More relevant to the discussed reactions, the electron-donating nature of the methoxy group enhances the nucleophilicity of the thiol group.
The chloro group (-Cl) is an electron-withdrawing group via its -I effect, but a weak deactivator in electrophilic aromatic substitution due to its +M effect. In the context of nucleophilic aromatic substitution, its electron-withdrawing nature can help to stabilize the negative charge in the Meisenheimer intermediate, although this effect is counteracted by the electron-donating methoxy group. Sterically, the chloro group is relatively small and its influence on the accessibility of adjacent positions is moderate.
The interplay of these electronic effects is crucial. The electron-donating methoxy group activates the ring towards reactions where the aromatic system acts as a nucleophile (or enhances the nucleophilicity of its substituents), while the electron-withdrawing chloro group provides a site for nucleophilic substitution, albeit a somewhat deactivated one in this specific substitution pattern. The relative positions of the substituents (meta to each other) mean that their electronic effects on each other's primary reaction sites are less direct than if they were in ortho or para positions.
Studies on related systems, such as the anomeric effect in 2-arylthio-1,3,5-trithianes, have shown that electron-withdrawing substituents on the aryl ring can enhance certain conformational preferences, highlighting the subtle interplay of electronic effects. oup.com Similarly, the reactivity in hydrodesulfurization of substituted benzenethiols is also influenced by the electronic effects of the substituents. jst.go.jp
Influence of Methoxy Group Electron Donation on Aromatic System Reactivity
The methoxy (-OCH₃) group at the C-5 position plays a pivotal role in modulating the reactivity of the benzene (B151609) ring. As a substituent, it exerts two opposing electronic effects: a resonance effect (+R) and an inductive effect (-I). lumenlearning.com The oxygen atom's lone pairs can be delocalized into the aromatic π-system, a powerful electron-donating resonance effect. libretexts.org Conversely, the high electronegativity of oxygen withdraws electron density from the ring through the sigma bond, an inductive effect. lumenlearning.com
In the case of the methoxy group, the resonance effect significantly outweighs the inductive effect, leading to a net donation of electron density into the aromatic ring. lumenlearning.comlibretexts.org This process, known as activation, increases the nucleophilicity of the benzene ring, making it substantially more reactive toward electrophilic aromatic substitution than benzene itself. lumenlearning.comlibretexts.org The rate of electrophilic substitution for methoxy-substituted rings, such as in anisole, can be enhanced by a factor of up to 10,000. lumenlearning.com This electron donation is most pronounced at the positions ortho and para to the methoxy group, thereby directing incoming electrophiles to these sites. libretexts.org For this compound, the positions activated by the methoxy group are C-6 (ortho), C-4 (ortho), and C-2 (para).
Interplay of Thiol, Chloro, and Methoxy Substituents on Reaction Selectivity
The selectivity of reactions involving this compound is determined by the combined directing and activating/deactivating effects of the thiol, chloro, and methoxy groups.
Methoxy Group (-OCH₃ at C-5): This is a strong activating group that directs electrophilic attack to the ortho and para positions (C-2, C-4, C-6). libretexts.org Its electron-donating nature enhances the nucleophilicity of the thiol group.
Thiol Group (-SH at C-1): The thiol group itself can participate directly in reactions. The sulfur atom is a potent nucleophile and can be easily oxidized to form disulfides or sulfonic acids. evitachem.com In the context of electrophilic aromatic substitution, it is considered a weakly activating, ortho, para-directing group.
The ultimate reaction selectivity depends on the type of reaction.
Electrophilic Aromatic Substitution: The directing effects of the methoxy and chloro groups are synergistic, both favoring substitution at the C-4 and C-6 positions. These positions are activated by the powerful methoxy group, making them the most probable sites for electrophilic attack.
Nucleophilic Reactions: The thiol group is the primary site for nucleophilic attack and substitution reactions, for example, with alkyl halides to form thioethers. evitachem.com
Oxidative Coupling: A common reaction for thiols is aerobic oxidation to form the corresponding disulfide, 1,2-bis(2-chloro-5-methoxyphenyl)disulfane. This can be facilitated by various catalysts. researchgate.net
Metal-Catalyzed Cross-Coupling: The thiol group can readily participate in palladium- or copper-catalyzed C-S cross-coupling reactions to form thioethers. wpmucdn.comnih.gov
| Substituent | Position | Electronic Effect | Effect on Ring Reactivity | Directing Influence (for EAS) | Other Reactivity |
|---|---|---|---|---|---|
| -OCH₃ (Methoxy) | C-5 | +R >> -I (Electron-Donating) | Activating | Ortho, Para (to C-2, C-4, C-6) | Enhances nucleophilicity of the thiol group. |
| -Cl (Chloro) | C-2 | -I > +R (Electron-Withdrawing) | Deactivating | Ortho, Para (to C-4, C-6) | Activates the ring for nucleophilic aromatic substitution. |
| -SH (Thiol) | C-1 | Weakly Activating | Activating (Weak) | Ortho, Para (to C-3, C-5) | Acts as a strong nucleophile; readily oxidized. evitachem.com |
Kinetic and Thermodynamic Studies of Key Chemical Transformations
The rates and outcomes of reactions involving this compound are highly sensitive to the reaction environment, particularly the solvent, and are dictated by the stability of intermediates and transition states.
Investigation of Reaction Intermediates and Transition State Structures
Understanding the transient species formed during a reaction is key to controlling its outcome. While specific studies on this compound are scarce, analysis of related systems provides significant insight into the likely intermediates and transition states.
Metal-Thiolate Complexes: In widely used palladium-catalyzed C-S cross-coupling reactions, the catalytic cycle involves several key intermediates. The reaction of an arylpalladium halide complex with the thiol leads to the formation of an arylpalladium thiolate complex. nih.gov In some systems, a hydridopalladium thiolate complex has been identified as the major species or resting state in the catalytic cycle. nih.gov Similarly, in copper-mediated reactions, a copper-thiolate complex is believed to be the first reactive intermediate. wpmucdn.com
Radical Intermediates: In radical-mediated reactions, such as the oxidative coupling of thiols to disulfides, a thiyl radical (RS•) is a critical intermediate. rsc.org Mechanistic studies suggest that these radicals are generated and then couple to form the disulfide bond. rsc.org
Transition State Structures: The precise structure of the transition state—the highest energy point on the reaction coordinate—determines the reaction's kinetics and stereochemistry. For example, in S-H insertion reactions, it is proposed that a catalyst can form a hydrogen-bond complex with the reactants, which then deprotonates the thiophenol to generate an ion pair within the transition state. nih.gov The establishment of such transition state models is crucial for explaining reactivity and selectivity. nih.gov Modern computational chemistry, using methods like Density Functional Theory (DFT), allows for the geometry optimization and energy calculation of these fleeting structures, providing insights that are difficult to obtain experimentally. nih.govrsc.org
| Reaction Type | Key Intermediate/Transition State | Description |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Arylpalladium thiolate complex, e.g., [LnPd(Ar)(SR)] | Formed from the reaction of the thiol with an oxidative addition complex; precedes reductive elimination to form the product. nih.gov |
| Copper-Catalyzed C-H Activation/C-S Coupling | Copper-thiolate complex, e.g., [(L)Cu(SR)] | Considered the first reactive intermediate responsible for the transformation. wpmucdn.com |
| Oxidative Dimerization | Thiyl Radical (RS•) | Formed by oxidation of the thiol, two radicals then combine to form a disulfide (RS-SR). rsc.org |
| SN2 Reaction | Pentacoordinate Transition State | A high-energy state where the nucleophile (thiolate) is partially bonded to the carbon atom as the leaving group departs. wizeprep.com |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms within a molecule. For 2-Chloro-5-methoxybenzenethiol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the thiol proton.
The aromatic region (typically δ 6.5-8.0 ppm) is of particular interest for confirming the substitution pattern on the benzene (B151609) ring. libretexts.org The three aromatic protons are chemically non-equivalent and will appear as distinct signals. Their chemical shifts are influenced by the electronic effects of the chloro, methoxy, and thiol substituents. wisc.edu The methoxy group (-OCH₃) is electron-donating, causing shielding (upfield shift), while the chloro (-Cl) and thiol (-SH) groups are electron-withdrawing, causing deshielding (downfield shift). wisc.edu
The expected splitting patterns arise from spin-spin coupling between adjacent protons. wisc.edulibretexts.org
H-6: This proton is ortho to the thiol group and meta to the methoxy group. It is expected to appear as a doublet, split by the adjacent H-4 (a small meta coupling, J ≈ 2-3 Hz).
H-4: This proton is ortho to the methoxy group and meta to both the chloro and thiol groups. It is expected to be a doublet of doublets, split by H-3 (ortho coupling, J ≈ 7-10 Hz) and H-6 (meta coupling, J ≈ 2-3 Hz).
H-3: This proton is ortho to the chloro group and meta to the methoxy group. It should appear as a doublet, split by the adjacent H-4 (ortho coupling, J ≈ 7-10 Hz).
The methoxy protons typically appear as a sharp singlet further upfield (δ 3.5-4.0 ppm), and the thiol proton signal is a broad singlet that can appear over a wide chemical shift range depending on concentration and solvent. libretexts.orgmeasurlabs.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| SH | 3.0 - 4.0 | broad singlet (br s) | - |
| OCH₃ | ~3.8 | singlet (s) | - |
| Ar-H (H-6) | ~6.9 | doublet (d) | Jmeta ≈ 2.5 |
| Ar-H (H-4) | ~6.7 | doublet of doublets (dd) | Jortho ≈ 8.5, Jmeta ≈ 2.5 |
| Ar-H (H-3) | ~7.2 | doublet (d) | Jortho ≈ 8.5 |
While ³¹P NMR is not used to directly characterize this compound itself, it is a powerful tool for studying the compound's interaction with phosphorus-containing catalysts, such as phosphine (B1218219) ligands in transition metal catalysis. magritek.comescholarship.org For instance, in a palladium-catalyzed cross-coupling reaction where this compound acts as a ligand or substrate, ³¹P{¹H} NMR can provide critical mechanistic insights. diva-portal.orgnottingham.ac.uk
By monitoring the ³¹P chemical shifts, researchers can identify key catalytic intermediates. The chemical shift of a phosphine ligand is highly sensitive to its coordination environment. uni-muenchen.denih.gov
Free Ligand: The uncoordinated phosphine ligand will show a characteristic signal.
Catalyst Resting State: Upon coordination to the metal center (e.g., Pd(0)), the phosphorus signal will shift, indicating the formation of the active catalyst.
Oxidative Addition Complex: If the reaction involves oxidative addition of a substrate, a new phosphorus signal corresponding to the Pd(II) complex will appear.
Ligand Exchange: If the thiol displaces another ligand from the metal center, the change in the coordination sphere would be reflected in the ³¹P chemical shift.
For example, the reaction of this compound with a palladium-phosphine catalyst could be monitored over time. The disappearance of the signal for the initial catalyst and the appearance of new signals corresponding to intermediates would allow for the elucidation of the catalytic cycle. Quantitative ³¹P NMR can also be used to determine reaction kinetics and catalyst stability, such as monitoring the oxidation of the phosphine ligand to phosphine oxide, which often represents a deactivation pathway. magritek.commdpi.com
Table 2: Hypothetical ³¹P{¹H} NMR Data for Monitoring a Catalytic Reaction
| Species | Context | Hypothetical Chemical Shift (δ, ppm) |
| Triphenylphosphine (PPh₃) | Free Ligand | ~ -5 |
| Pd(PPh₃)₄ | Catalyst Precursor | ~ 24 |
| Oxidative Addition Complex | Catalytic Intermediate | ~ 35-45 |
| Triphenylphosphine oxide (OPPh₃) | Catalyst Decomposition Product | ~ 29 |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. youtube.comfarmaciajournal.com This technique is exceptionally useful for monitoring the progress of a chemical reaction, such as the synthesis or derivatization of this compound. acs.orgresearchgate.net
A reaction mixture can be sampled at various time points, injected into the LC-MS system, and the components separated based on their polarity. The mass spectrometer then detects each component as it elutes from the column. By creating extracted ion chromatograms for the m/z values of the starting materials, intermediates, and the final product, one can quantitatively track the progression of the reaction. This allows for reaction optimization and the identification of transient or unexpected intermediates that might not be observable by other methods. chromatographyonline.com For example, in a nucleophilic substitution reaction involving the thiol group, LC-MS could be used to detect the formation of short-lived intermediates, providing valuable mechanistic data. acs.org
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. measurlabs.comthermofisher.comresearchgate.net For this compound (C₇H₇ClOS), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
The analysis also provides information about the isotopic distribution. The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio, resulting in M+ and M+2 peaks. miamioh.edu
Furthermore, fragmentation analysis in HRMS can help confirm the structure. By inducing fragmentation of the molecular ion, a characteristic pattern of daughter ions is produced. Plausible fragmentation pathways for this compound include the loss of the methoxy radical (•OCH₃), the thiol group (•SH), or a chlorine atom (•Cl). nih.govlibretexts.org
Table 3: HRMS Data for this compound (C₇H₇ClOS)
| Ion Formula | Description | Calculated Exact Mass (m/z) |
| [C₇H₇³⁵ClOS]⁺ | Molecular Ion (M⁺) | 174.0011 |
| [C₇H₇³⁷ClOS]⁺ | M+2 Isotope Peak | 175.9982 |
| [C₇H₄ClS]⁺ | Loss of •OCH₃ and H₂ | 142.9722 |
| [C₆H₄ClO]⁺ | Loss of •SH and CH₃ | 141.9899 |
| [C₇H₇OS]⁺ | Loss of •Cl | 139.0217 |
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique particularly suited for the analysis of large, non-volatile molecules, including ligand-protected metal nanoparticles and clusters. nih.govscispace.com this compound can function as a thiolate ligand to stabilize metal clusters, such as gold nanoparticles (AuNPs). researchgate.net
MALDI-Time of Flight (TOF) MS is a primary tool for characterizing these nanoclusters. It can precisely determine the total mass of the cluster, allowing researchers to deduce the exact number of metal atoms and protecting thiolate ligands, for example, Au₂(SR)₁₈. nih.govrsc.org
Furthermore, MALDI-MS is invaluable for studying ligand exchange reactions on the surface of these nanoparticles. mdpi.comnih.govnih.gov By introducing a different thiol to a solution of AuNPs protected by 2-Chloro-5-methoxybenzenethiolate, the exchange process can be monitored. MALDI-MS spectra taken over time will show new peaks corresponding to clusters where one or more of the original ligands have been replaced by the new thiol. This allows for the investigation of ligand exchange kinetics and thermodynamics, providing insight into the reactivity and stability of the nanoparticle surface. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For aromatic compounds like this compound, the primary chromophore is the benzene ring. The electronic transitions observed are typically π → π* and n → π* transitions.
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions that result in strong absorption bands. The n → π* transitions involve the excitation of an electron from a non-bonding orbital (such as the lone pairs on the sulfur or oxygen atoms) to a π* antibonding orbital. These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions.
Monitoring Electronic Transitions and Reaction Kinetics
UV-Vis spectroscopy is a highly effective method for monitoring the progress of chemical reactions by observing changes in the concentration of reactants or products over time. This is achieved by measuring the change in absorbance at a specific wavelength corresponding to a chromophore involved in the reaction. The kinetics of reactions involving aromatic thiols, such as nucleophilic aromatic substitution, can be effectively studied using this technique researchgate.netacs.org.
For a reaction involving this compound, the change in absorbance at a wavelength where either the reactant or a product has a strong and unique absorption can be monitored. For instance, if this compound is consumed in a reaction, its characteristic absorption peak in the UV spectrum would decrease over time. Conversely, if a new chromophoric product is formed, a new absorption band would appear, or an existing one would increase in intensity researchgate.net.
The relationship between absorbance and concentration is described by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By monitoring the absorbance at a fixed wavelength, the concentration of the species of interest can be determined at various time points throughout the reaction.
Plotting the concentration of the reactant or product as a function of time allows for the determination of the reaction rate and the rate law. For example, in a study monitoring the reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with various biothiols, the disappearance of the reactant was followed spectrophotometrically at 370 nm to determine the reaction kinetics researchgate.net. Similarly, the hydrolysis of an ester, leading to the formation of a colored product, can be monitored by the increase in absorbance at the λmax of the product, allowing for the calculation of pseudo-first-order rate constants sigmaaldrich.com. This approach provides valuable mechanistic insights into the reaction pathway researchgate.netnih.gov.
The data gathered from such kinetic experiments can be used to construct plots of concentration versus time, which can then be analyzed to determine the order of the reaction with respect to each reactant and to calculate the rate constant.
Table 1: Illustrative Data for a Hypothetical Kinetic Experiment Monitored by UV-Vis Spectroscopy
| Time (seconds) | Absorbance at λmax | Concentration of Reactant (M) |
| 0 | 1.000 | 1.00 x 10⁻⁴ |
| 60 | 0.850 | 8.50 x 10⁻⁵ |
| 120 | 0.723 | 7.23 x 10⁻⁵ |
| 180 | 0.614 | 6.14 x 10⁻⁵ |
| 240 | 0.522 | 5.22 x 10⁻⁵ |
| 300 | 0.444 | 4.44 x 10⁻⁵ |
This table represents hypothetical data for a first-order reaction where the disappearance of a reactant is monitored over time. The concentration is calculated from the absorbance using the Beer-Lambert law.
Computational Chemistry and Theoretical Modelling
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Molecular Modeling and Simulation
Beyond the electronic structure of a single molecule, molecular modeling and simulation techniques can predict how a molecule interacts with its environment and other molecules.
Conformational Analysis and Molecular Dynamics SimulationsMolecules are not static; they are flexible and can adopt various shapes or conformations. Conformational analysis aims to identify the different stable conformations of a molecule and their relative energies. For 2-Chloro-5-methoxybenzenethiol, this would involve exploring the rotation around its single bonds, particularly the bond connecting the sulfur atom to the benzene (B151609) ring and the bond of the methoxy (B1213986) group.
Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. An MD simulation of this compound, either in a solvent or interacting with another molecule, would show how its conformation changes and how it moves and interacts with its surroundings. This can provide insights into its physical properties, such as its solubility and diffusion, as well as more complex phenomena like its binding kinetics to a target.
While the framework for a comprehensive computational study of this compound is clear, the specific data from such studies is currently absent from the scientific literature. The research community has yet to publish detailed investigations into the quantum chemical and molecular modeling properties of this particular compound.
Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the structural or property-based descriptors of a molecule with its chemical reactivity or biological activity. These models are instrumental in predicting the characteristics of novel compounds without the need for extensive empirical testing.
The acidity of the thiol group (–SH) is a critical parameter influencing the reactivity and biological interactions of this compound. Theoretical methods, particularly those based on Density Functional Theory (DFT), are widely employed to predict aqueous pKa values with increasing accuracy. acs.orgnih.gov
The direct calculation of pKa involves computing the Gibbs free energy change (ΔG) for the deprotonation reaction in solution (RSH + H₂O ⇌ RS⁻ + H₃O⁺). High-level quantum chemical calculations can determine the gas-phase acidity, but accurately modeling the solvation effects is paramount for obtaining reliable aqueous pKa values. Modern approaches often use a combination of implicit and explicit solvent models. wayne.edu The Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) are common implicit models that represent the solvent as a continuous dielectric medium. acs.orgnih.gov However, for thiols, the inclusion of explicit water molecules hydrogen-bonded to the sulfur atom has been shown to be crucial for achieving high accuracy. nih.govwayne.edu Studies have demonstrated that including three explicit water molecules in the DFT calculations can significantly lower the error in predicted pKa values. nih.gov
The choice of DFT functional and basis set also plays a significant role. Functionals like B3LYP and ωB97XD, paired with basis sets that include diffuse and polarization functions (e.g., 6-311++G(d,p)), have been shown to produce results within one pKa unit of experimental values for a diverse set of thiols. acs.orgnih.gov
| Compound Name | pKa Value |
| Benzenethiol | 6.52 |
| 3-Chlorobenzenethiol | 5.78 |
| 4-Methoxybenzenethiol (B147237) | 6.78 |
| 4-Chlorobenzenethiol | 6.14 |
This table is generated based on data from cited research articles and serves as an illustrative example. cmu.edu
To build robust QSPR models, it is essential to quantify the electronic and steric influences of the substituents on the benzene ring.
Electronic Parameters: The Hammett equation is a cornerstone of physical organic chemistry that quantifies the electronic influence of meta and para substituents on the reactivity of a benzene derivative. pharmacy180.comwikipedia.org The electronic effect of the chloro and methoxy groups in this compound can be described by their respective Hammett substituent constants (σ).
Chloro group (meta to thiol): The chloro group is moderately electron-withdrawing through its inductive effect. The Hammett constant for a meta-chloro substituent (σ_m) is +0.373. wikipedia.org
Methoxy group (para to chloro, meta to thiol): The methoxy group exhibits a dual electronic nature. It is inductively electron-withdrawing but strongly electron-donating through resonance. For the thiol group, the methoxy group is in the meta position, where its inductive effect is more dominant. The Hammett constant for a meta-methoxy substituent (σ_m) is +0.115. wikipedia.org
These parameters suggest that both substituents inductively withdraw electron density from the ring, which would be expected to increase the acidity of the thiol group compared to an unsubstituted benzenethiol.
Steric Parameters: Steric effects arise from the spatial arrangement of atoms, and quantifying them is crucial for understanding reactivity. While experimental scales like the Taft steric parameter (Es) exist, computational methods offer a "pure" measure of sterics devoid of electronic effects. cmu.edu One computational approach involves calculating ligand repulsive energies (ER) using molecular mechanics force fields. cmu.edu Another advanced method quantifies steric effects based on DFT, where the steric contribution to the total energy is isolated. rsc.org These methods can compute the steric hindrance presented by the chloro and methoxy groups, which is particularly important when modeling the approach of a reactant to the thiol group or adjacent positions on the ring.
Reaction Performance Prediction and Mechanistic Interpretation
Computational chemistry is increasingly used not only to understand static molecular properties but also to dynamically model chemical reactions, predict their outcomes, and elucidate their underlying mechanisms.
In recent years, machine learning and artificial intelligence have revolutionized reaction prediction. Graph-based models represent molecules as graphs, where atoms are nodes and bonds are edges. researchgate.net Neural networks, such as Message-Passing Neural Networks (MPNNs) or Graph Convolutional Networks (GCNs), can learn the complex chemical rules governing reactivity directly from large datasets of known reactions. wayne.edu
For a molecule like this compound, these models could be applied to:
Forward Reaction Prediction: Given this compound and a set of reagents, a trained graph-based model can predict the most likely product structure and, in some cases, the reaction yield.
Retrosynthesis: For a target molecule that might be synthesized from this compound, these models can suggest potential disconnection pathways and identify it as a viable precursor. nih.gov
These models encode chemical knowledge from vast reaction databases, allowing them to make predictions even for reactions that have not been previously reported, thus accelerating the discovery of new synthetic routes.
While graph-based models predict outcomes, DFT calculations are essential for understanding how a reaction occurs. By mapping the potential energy surface of a reaction, chemists can identify the most favorable pathway from reactants to products. nih.gov
This mechanistic probing involves:
Geometry Optimization: Calculating the lowest-energy structures of reactants, products, intermediates, and transition states. nih.gov
Transition State (TS) Search: Locating the highest-energy point along the minimum-energy reaction pathway, which represents the kinetic barrier to the reaction.
Energy Profile Calculation: Determining the relative energies of all stationary points on the potential energy surface to construct a complete reaction energy profile. This profile reveals the activation energies and reaction enthalpies.
For this compound, DFT studies could be used to investigate various potential reactions, such as nucleophilic aromatic substitution at the chloro-substituted carbon, electrophilic substitution on the aromatic ring, or oxidation reactions at the sulfur atom. For example, a computational study of a reaction could reveal whether it proceeds through a concerted mechanism or a stepwise pathway involving distinct intermediates. rsc.orgmdpi.com This detailed mechanistic insight is invaluable for optimizing reaction conditions and designing more efficient catalysts. mdpi.com
Comparative Chemical Research of 2 Chloro 5 Methoxybenzenethiol
Structural Analogues and Their Reactivity Profiles
The chemical personality of 2-Chloro-5-methoxybenzenethiol is shaped by the interplay of its chloro, methoxy (B1213986), and thiol functional groups. Comparing it to compounds that share some, but not all, of these features allows for a systematic dissection of their individual and collective contributions to the molecule's reactivity.
Comparison with Other Halogenated Aromatic Thiols
In comparison to other halogenated thiols, the reactivity of this compound is also modulated by the methoxy group. For instance, a comparative study of the pKa values of chlorinated thiophenols provides insight into the acidity of the thiol proton, a key factor in its nucleophilicity. The pKa of thiophenol is approximately 6.62. Chlorination generally increases the acidity (lowers the pKa) due to the electron-withdrawing nature of chlorine. For example, the pKa values for monochlorinated thiophenols are generally lower than that of thiophenol itself. This increased acidity implies that the corresponding thiolate anion is more stable and, in many cases, a better nucleophile.
The reactivity of halogenated thiophenols in nucleophilic aromatic substitution (SNA r) reactions is also a critical point of comparison. While aryl halides are generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can facilitate these reactions. In the context of halogenated benzenethiols, the halogen itself can be the leaving group. The reactivity trend for halogens as leaving groups in SNA r reactions is typically F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. This is because the rate-determining step in SNA r is the attack of the nucleophile to form a Meisenheimer complex, and the high electronegativity of fluorine stabilizes this intermediate.
| Compound | Key Structural Feature | Expected Impact on Reactivity Compared to this compound |
|---|---|---|
| 4-Bromobenzenethiol | Bromine instead of Chlorine | Similar electronic effects, with bromine being slightly less electronegative but more polarizable. Reactivity in electrophilic substitution would be comparable, while in nucleophilic substitution where the halogen is the leaving group, the C-Br bond is weaker. |
| 2,4-Dichlorobenzenethiol | Second chlorine instead of a methoxy group | Significantly more deactivated ring towards electrophilic substitution due to two electron-withdrawing groups. Increased acidity of the thiol proton. |
| 4-Fluorobenzenethiol | Fluorine instead of Chlorine | Fluorine's stronger inductive effect would lead to a more deactivated ring for electrophilic substitution but would be a better leaving group in nucleophilic aromatic substitution. |
Differentiation from Methoxy-Substituted Benzenethiols (e.g., 2-Methoxybenzenethiol (B42552), 4-Methoxybenzenethiol)
The methoxy group (-OCH3) is a strong electron-donating group through resonance (+R) and a weak electron-withdrawing group through induction (-I). The resonance effect is dominant, making the aromatic ring more electron-rich and thus significantly more reactive towards electrophilic substitution than benzene (B151609). The methoxy group is an ortho-, para-director.
When comparing this compound to methoxy-substituted benzenethiols like 2-methoxybenzenethiol and 4-methoxybenzenethiol (B147237), the most significant difference is the presence of the electron-withdrawing chlorine atom. This chlorine atom counteracts the activating effect of the methoxy group to some extent.
Reactivity in Electrophilic Aromatic Substitution: Both 2-methoxybenzenethiol and 4-methoxybenzenethiol are highly activated towards electrophilic substitution due to the powerful electron-donating methoxy group. In contrast, this compound is less activated because the deactivating effect of the chlorine atom partially offsets the activating effect of the methoxy group. The directing effects are also different. In 4-methoxybenzenethiol, electrophilic attack will occur at the positions ortho to the methoxy group. In 2-methoxybenzenethiol, the directing effects of the methoxy and thiol groups will influence the position of substitution.
Acidity of the Thiol Group: The acidity of the thiol proton is influenced by the electronic nature of the substituents on the ring. The electron-donating methoxy group in 4-methoxybenzenethiol decreases the acidity of the thiol (raises the pKa) compared to thiophenol. Conversely, the electron-withdrawing chlorine atom in this compound increases the acidity of the thiol (lowers the pKa) relative to a non-halogenated methoxybenzenethiol.
| Compound | Substituents | Expected Relative Reactivity in Electrophilic Aromatic Substitution | Expected Relative Thiol Acidity (pKa) |
|---|---|---|---|
| This compound | -Cl (ortho to -SH), -OCH3 (meta to -SH) | Less reactive than methoxybenzenethiols | Lower pKa (more acidic) than methoxybenzenethiols |
| 2-Methoxybenzenethiol | -OCH3 (ortho to -SH) | More reactive | Higher pKa (less acidic) |
| 4-Methoxybenzenethiol | -OCH3 (para to -SH) | More reactive | Higher pKa (less acidic) |
Comparative Studies with Structurally Similar Benzene and Naphthalene (B1677914) Derivatives
Expanding the comparison to include benzene and naphthalene derivatives provides a broader context for understanding the reactivity of this compound.
Benzene Derivatives: Compared to a simple disubstituted benzene like 1-chloro-4-methoxybenzene, the presence of the thiol group in this compound introduces a site of high nucleophilicity and acidity. The thiol group can be easily deprotonated to form a thiolate, which is a potent nucleophile in various reactions. The thiol group itself can also direct electrophilic substitution, typically to the ortho and para positions.
Naphthalene Derivatives: Naphthalene is a bicyclic aromatic hydrocarbon that is more reactive towards electrophilic substitution than benzene. This is because the activation energy for forming the carbocation intermediate is lower. A naphthalene thiol, such as 1-naphthalenethiol (B1663976) or 2-naphthalenethiol, would therefore be expected to be more reactive in electrophilic aromatic substitution reactions than a corresponding benzenethiol. The position of the thiol group on the naphthalene ring also influences reactivity, with the 1-position being generally more reactive than the 2-position. A hypothetical chloro-methoxy-naphthalenethiol would be a highly reactive species, with its reactivity pattern determined by the positions of all three substituents on the naphthalene core.
Influence of Positional Isomerism on Chemical Reactivity and Synthetic Outcomes
Impact of Substitution Pattern on Overall Synthetic Utility and Pathway Selection
The specific arrangement of substituents in this compound influences the regioselectivity of further reactions. For instance, in electrophilic aromatic substitution, the directing effects of the existing substituents will determine the position of the incoming electrophile. The methoxy group is a strong ortho-, para-director, while the chloro and thiol groups are also ortho-, para-directing but are deactivating and less influential, respectively. The final substitution pattern will be a result of the interplay of these directing effects and steric hindrance.
In nucleophilic aromatic substitution reactions where the chlorine atom is the target, the position of the activating/deactivating groups is crucial. For an SNA r reaction to proceed, a strong electron-withdrawing group is typically required at the ortho or para position to the leaving group to stabilize the Meisenheimer intermediate. In this compound, the methoxy group is meta to the chlorine, which does not provide the necessary resonance stabilization for a facile SNA r reaction. Therefore, displacing the chlorine atom via this mechanism would likely require harsh reaction conditions.
The synthetic utility is also affected by the potential for intramolecular reactions. For example, an isomer with the thiol and a suitable functional group in adjacent positions might readily undergo cyclization reactions.
Differences in Electronic and Steric Effects Among Isomers
The electronic and steric environments of isomeric chloro-methoxybenzenethiols can vary significantly, leading to different reactivity profiles.
Electronic Effects: The electronic effect of a substituent is communicated through the aromatic ring via inductive and resonance effects. The magnitude of these effects at a particular reaction center depends on the relative positions of the substituents. For example, the electron-donating resonance effect of the methoxy group is strongest at the ortho and para positions. Therefore, an isomer with the methoxy group para to the thiol group would experience a greater increase in electron density at the sulfur atom compared to the meta isomer. This would influence the nucleophilicity of the corresponding thiolate.
Steric Effects: Steric hindrance can play a significant role in determining the outcome of a reaction, particularly when bulky groups are present or when reaction occurs at a crowded position. In ortho-substituted isomers, the close proximity of the substituents can hinder the approach of reagents to the reaction center. For example, in an isomer where the thiol group is flanked by both the chloro and methoxy groups, the reactivity of the thiol could be sterically hindered.
| Isomer | Key Positional Feature | Expected Electronic/Steric Impact |
|---|---|---|
| 2-Chloro-4-methoxybenzenethiol | Methoxy group is para to the thiol | Strong resonance donation from the methoxy group to the thiol, potentially increasing its nucleophilicity. Steric hindrance at the 2-position from the chlorine. |
| 4-Chloro-2-methoxybenzenethiol | Methoxy group is ortho to the thiol | Potential for intramolecular hydrogen bonding between the thiol and methoxy group, which could affect acidity and reactivity. Steric hindrance around the thiol group. |
| 3-Chloro-5-methoxybenzenethiol | Both groups are meta to the thiol | Electronic effects are primarily inductive. Less steric hindrance around the thiol group compared to ortho-substituted isomers. |
Role as a Reference Compound in Methodological Development
The use of a specific, well-characterized compound as a reference is a cornerstone of chemical research, allowing for the validation and comparison of new scientific methods. However, literature searches did not yield any studies that explicitly employ this compound for this purpose.
In the development of new synthetic methodologies, chemists often rely on a set of standard substrates to test the scope and limitations of their novel reactions. These reference compounds help in establishing the efficiency, selectivity, and functional group tolerance of the new protocol. While numerous substituted thiophenols are used in such studies, there is no specific evidence to suggest that this compound has been adopted as a standard for validating new synthetic routes. Consequently, no comparative data or detailed research findings on its performance in this role could be retrieved.
Similarly, in the field of computational chemistry, benchmarking theoretical models against experimental data of well-defined molecules is crucial for assessing the accuracy and predictive power of new computational methods. This process often involves a set of molecules with known properties to test the performance of different levels of theory and basis sets. Despite the relevance of substituted aromatic thiols in various chemical and biological contexts, a specific role for this compound as a benchmark molecule in advanced computational chemistry studies is not described in the available literature. Therefore, data tables comparing experimental and calculated properties for this specific purpose are not available.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
